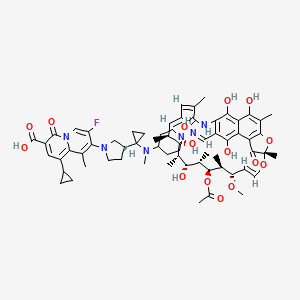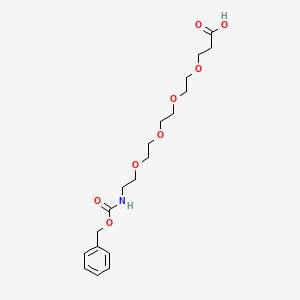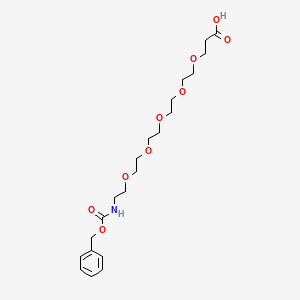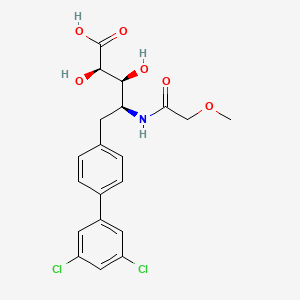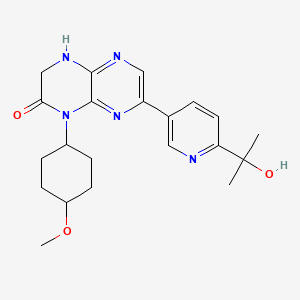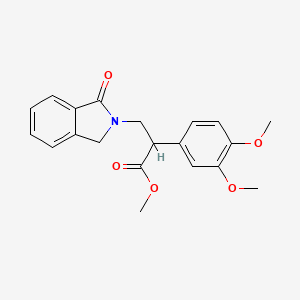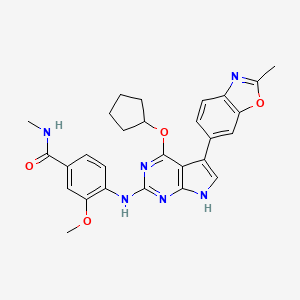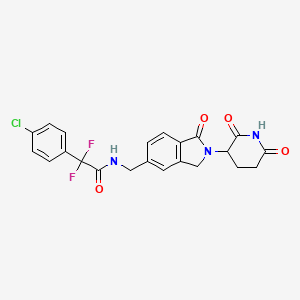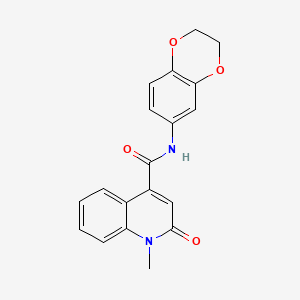
CeMMEC13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CeMMEC13 es un compuesto de isoquinolinona que inhibe selectivamente el segundo bromodominio del factor de iniciación de la transcripción TAF1. Tiene una concentración inhibitoria (IC50) de 2.1 micromolar. Este compuesto se utiliza principalmente en la investigación científica por su capacidad para modular dominios lectores epigenéticos, que son cruciales en la regulación de la expresión génica .
Aplicaciones Científicas De Investigación
CeMMEC13 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar la inhibición de los bromodominios, que están involucrados en la regulación de la expresión génica.
Biología: this compound se utiliza para investigar el papel de los dominios lectores epigenéticos en los procesos celulares.
Medicina: La investigación que involucra this compound se centra en sus posibles aplicaciones terapéuticas, particularmente en el cáncer y las enfermedades inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
CeMMEC13 ejerce sus efectos inhibiendo selectivamente el segundo bromodominio del factor de iniciación de la transcripción TAF1. Esta inhibición interrumpe la función de las proteínas que reconocen y se unen a marcas epigenéticas específicas, afectando la interpretación de las señales epigenéticas. Los objetivos moleculares incluyen TAF1, y las vías involucradas están relacionadas con la regulación de la expresión génica .
Análisis Bioquímico
Biochemical Properties
CeMMEC13 plays a significant role in biochemical reactions by selectively inhibiting the second bromodomain of TAF1 . This interaction with TAF1, a transcription initiation factor, influences the regulation of gene expression.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by inhibiting the second bromodomain of TAF1 , which can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the second bromodomain of TAF1 . This inhibition can lead to changes in gene expression and potentially affect enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
Current knowledge indicates that it selectively inhibits the second bromodomain of TAF1
Metabolic Pathways
It is known to interact with TAF1
Transport and Distribution
It is known to interact with TAF1
Subcellular Localization
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CeMMEC13 implica varios pasos, comenzando con la preparación del núcleo de isoquinolinona. Este núcleo se funcionaliza luego para introducir los sustituyentes necesarios. Las condiciones de reacción generalmente implican el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y etanol. El producto final se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza de más del 98% .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de medidas estrictas de control de calidad para garantizar la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
CeMMEC13 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Estas reacciones a menudo involucran nucleófilos como aminas o tioles. Las reacciones generalmente se llevan a cabo en solventes orgánicos como DMSO o etanol.
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales unidos .
Comparación Con Compuestos Similares
Compuestos Similares
BAY-299: Un inhibidor del miembro de la familia de bromodominios y dedos PHD BRPF2 y TAF1.
GNE-375: Un inhibidor BRD9 selectivo y potente.
CeMMEC1: Un inhibidor de BRD4 con una alta afinidad por TAF1
Singularidad
CeMMEC13 es único en su alta selectividad para el segundo bromodominio de TAF1, con efectos mínimos sobre otros bromodominios como BRD4, BRD9, CREBBP o EP300. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de TAF1 en la expresión génica y la regulación epigenética .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBPGZQDHACPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

